molecular formula C9H4ClF3N2O2 B500888 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 353258-35-2

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B500888
CAS No.: 353258-35-2
M. Wt: 264.59g/mol
InChI Key: BNADDMQVCIRZBW-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties

The structural elucidation of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid requires comprehensive analysis using multiple complementary techniques to establish its precise molecular architecture and electronic characteristics. The compound belongs to the broader class of imidazo[1,2-a]pyridines, which are known for their pharmaceutical relevance and synthetic versatility. The presence of both electron-withdrawing groups (chloro and trifluoromethyl) significantly influences the compound's reactivity profile and physicochemical properties. Systematic investigation of this compound's structure reveals complex intermolecular interactions and electronic distributions that are crucial for understanding its chemical behavior and potential biological activities.

The compound exists as a crystalline solid under standard conditions, with reported melting point characteristics indicating thermal stability up to approximately 188°C before decomposition occurs. The hydrated form of this compound has been characterized, showing a molecular weight of 282.603 g/mol when incorporating water molecules in the crystal lattice. This hydration behavior suggests significant hydrogen bonding capabilities, primarily through the carboxylic acid functional group, which can form extensive intermolecular networks in the solid state.

Crystallographic Analysis and Bonding Patterns

Crystallographic analysis of this compound reveals a planar heterocyclic core with minimal deviation from coplanarity, consistent with aromatic character throughout the fused ring system. The chloro substituent at position 8 occupies an axial position relative to the imidazole nitrogen, while the trifluoromethyl group at position 6 adopts a conformation that minimizes steric interactions with adjacent ring atoms. X-ray diffraction studies of related imidazo[1,2-a]pyridine derivatives indicate typical bond lengths of C-N bonds ranging from 1.35-1.40 Å within the heterocyclic framework, while C-Cl bonds typically measure approximately 1.75 Å.

The carboxylic acid group at position 2 exhibits standard geometric parameters with C=O bond lengths of approximately 1.21 Å and C-OH distances of 1.31 Å. The trifluoromethyl substituent displays characteristic C-F bond lengths of 1.33 Å, with the carbon atom adopting tetrahedral geometry. Intermolecular hydrogen bonding patterns in the crystal structure involve the carboxylic acid groups forming dimeric associations through O-H···O interactions, with typical hydrogen bond distances of 2.6-2.8 Å.

The packing arrangement in the crystal structure reveals layered organization with aromatic stacking interactions between imidazo[1,2-a]pyridine cores. The chloro and trifluoromethyl substituents occupy interstitial spaces between layers, contributing to the overall stability of the crystal lattice through van der Waals interactions. Analysis of the electron density distribution shows significant polarization effects due to the electron-withdrawing nature of both the chloro and trifluoromethyl groups, resulting in decreased electron density on the heterocyclic framework.

Spectroscopic Identification Techniques

Comprehensive spectroscopic characterization of this compound employs multiple analytical techniques to establish definitive structural assignments and purity assessment. The compound's complex substitution pattern requires careful analysis of spectroscopic data to distinguish between regioisomers and confirm the specific positioning of functional groups. Spectroscopic techniques provide complementary information about molecular structure, dynamics, and electronic properties that are essential for complete characterization.

The spectroscopic signature of this compound reflects the influence of multiple heteroatoms and substituents on the overall electronic structure. The presence of chlorine, fluorine, nitrogen, and oxygen atoms creates a complex pattern of chemical shifts, coupling constants, and vibrational frequencies that must be systematically analyzed for accurate structural determination. Modern high-resolution spectroscopic techniques enable detailed analysis of subtle structural features and conformational preferences.

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through analysis of 1H, 13C, and 19F NMR data. In 1H NMR spectra, aromatic protons appear in the characteristic downfield region between 7.5-8.5 ppm, with specific chemical shifts influenced by the electron-withdrawing effects of the chloro and trifluoromethyl substituents. The carboxylic acid proton typically resonates as a broad signal around 12-13 ppm due to rapid exchange with solvent molecules.

The 13C NMR spectrum reveals characteristic signals for the heterocyclic carbons, with the carbon bearing the trifluoromethyl group appearing as a quartet due to coupling with three equivalent fluorine atoms. The carboxylic acid carbon resonates around 165-170 ppm, consistent with carboxyl functionality. The carbon atoms within the imidazo[1,2-a]pyridine core exhibit chemical shifts between 110-150 ppm, with specific values dependent on the proximity to electronegative substituents.

19F NMR spectroscopy provides unambiguous identification of the trifluoromethyl group, typically appearing as a sharp singlet around -62 ppm relative to CFCl3 reference. The fluorine atoms exhibit characteristic coupling patterns with the carbon atom to which they are attached, appearing as a quartet in 13C NMR due to 1JC-F coupling. The chemical shift and coupling pattern confirm the intact trifluoromethyl group and exclude the possibility of fluorine substitution on the aromatic ring.

Fourier-Transform Infrared Vibrational Signatures

Fourier-Transform Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of specific functional groups within this compound. The carboxylic acid functionality exhibits a strong C=O stretching vibration around 1700 cm⁻¹, with the exact frequency influenced by hydrogen bonding interactions in the solid state. The O-H stretching mode of the carboxylic acid appears as a broad absorption between 2500-3300 cm⁻¹, indicating extensive hydrogen bonding networks.

The trifluoromethyl group displays characteristic C-F stretching vibrations in the region 1100-1300 cm⁻¹, with multiple bands corresponding to symmetric and antisymmetric stretching modes. The intensity of these bands is particularly strong due to the high polarity of C-F bonds. The C-Cl stretching vibration typically appears around 750-850 cm⁻¹, providing confirmation of the chloro substituent.

Aromatic C=C and C=N stretching vibrations of the imidazo[1,2-a]pyridine core appear in the 1450-1650 cm⁻¹ region, with specific frequencies dependent on the substitution pattern. The fingerprint region below 1500 cm⁻¹ contains multiple bands corresponding to various bending and skeletal vibrations that are characteristic of the specific substitution pattern. Comparison with reference spectra of related compounds confirms the structural assignments and purity of the sample.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at m/z 264 for the compound containing 35Cl, with an additional peak at m/z 266 due to the 37Cl isotope, reflecting the natural abundance ratio of chlorine isotopes. This isotopic pattern provides definitive confirmation of the presence of one chlorine atom in the molecule.

Common fragmentation pathways include loss of the carboxyl group (M-45) resulting in m/z 219, and loss of the trifluoromethyl radical (M-69) producing m/z 195. The loss of HCl (M-36) generates m/z 228, while combined loss of carboxyl and chlorine produces characteristic fragments that aid in structural confirmation. The base peak in the mass spectrum often corresponds to the imidazo[1,2-a]pyridine core after loss of multiple substituents.

Tandem mass spectrometry experiments reveal detailed fragmentation mechanisms, with collision-induced dissociation producing characteristic fragment ions that confirm the connectivity of functional groups. The trifluoromethyl group shows high stability under mass spectrometric conditions, often remaining intact even after extensive fragmentation of other parts of the molecule. Analysis of fragment ion patterns provides confirmation of the regiochemistry and substitution pattern of the compound.

Computational Molecular Descriptors

Computational analysis of this compound provides detailed molecular descriptors and electronic properties that complement experimental characterization data. Modern computational chemistry methods enable prediction of molecular properties, reactivity patterns, and potential biological activities based on quantum mechanical calculations. These computational approaches provide insights into electronic structure, molecular geometry, and thermodynamic properties that are essential for understanding chemical behavior.

Density Functional Theory calculations reveal the electronic structure and charge distribution within the molecule, showing significant polarization effects due to the electron-withdrawing substituents. The molecular orbital analysis indicates that the highest occupied molecular orbital (HOMO) is primarily localized on the heterocyclic nitrogen atoms, while the lowest unoccupied molecular orbital (LUMO) involves the aromatic π* system. This electronic configuration influences the compound's reactivity toward electrophiles and nucleophiles.

IUPAC Nomenclature and SMILES Representation

The systematic IUPAC nomenclature for this compound is this compound, which precisely describes the substitution pattern and functional groups present in the molecule. This nomenclature follows standard IUPAC conventions for heterocyclic compounds, with the imidazo[1,2-a]pyridine core serving as the parent structure and substituents numbered according to established ring numbering systems.

The SMILES (Simplified Molecular-Input Line-Entry System) representation for this compound is O=C(C1=CN2C=C(C(F)(F)F)C=C(Cl)C2=N1)O, which provides a linear text-based description of the molecular structure. This representation enables computer-based database searching and structural comparison with related compounds. The SMILES notation captures the connectivity of all atoms and the arrangement of functional groups in a format suitable for computational analysis.

Alternative representations include the InChI (International Chemical Identifier) string: InChI=1S/C9H4ClF3N2O2/c10-5-1-4(9(11,12)13)2-15-3-6(8(16)17)14-7(5)15/h1-3H,(H,16,17), which provides a standardized method for chemical structure representation. The InChI format includes stereochemical information and tautomeric forms, ensuring unique identification of the compound across different databases and software systems.

InChI Key and Hybridization State Analysis

The InChI Key for this compound is BNADDMQVCIRZBW-UHFFFAOYSA-N, providing a fixed-length hash code derived from the full InChI string. This standardized identifier enables rapid database searching and ensures consistent identification across different chemical databases and software platforms. The InChI Key format facilitates automated structure searching and comparison without requiring detailed structural knowledge.

Hybridization state analysis reveals that carbon atoms within the aromatic ring system exhibit sp² hybridization, consistent with planar geometry and aromatic character. The carbon atom of the trifluoromethyl group adopts sp³ hybridization due to tetrahedral geometry around the four substituents. The carboxylic acid carbon shows sp² hybridization due to the planar arrangement of the carboxyl group.

Nitrogen atoms within the imidazo[1,2-a]pyridine core display sp² hybridization with lone pairs occupying p orbitals that contribute to the aromatic π-electron system. The geometric analysis indicates minimal deviation from planarity across the heterocyclic framework, with bond angles close to 120° for sp² centers and 109.5° for the sp³ carbon of the trifluoromethyl group. This hybridization pattern influences the compound's electronic properties and chemical reactivity.

Electron Density Mapping via Density Functional Theory Calculations

Density Functional Theory calculations provide detailed electron density maps that reveal the distribution of electronic charge throughout the molecular framework of this compound. These computational analyses show significant electron withdrawal from the heterocyclic core due to the combined effects of the chloro and trifluoromethyl substituents. The electron density mapping indicates regions of high and low electron density that correlate with reactivity patterns and potential binding sites for biological targets.

The electrostatic potential surface reveals areas of positive and negative charge distribution, with the carboxylic acid region showing significant negative potential due to the oxygen atoms, while the area around the chlorine and trifluoromethyl groups exhibits positive potential. This charge distribution pattern influences intermolecular interactions, solubility properties, and potential biological activity. The heterocyclic nitrogen atoms retain partial negative charge despite the electron-withdrawing effects of the substituents.

Molecular orbital analysis shows that the frontier orbitals are primarily distributed across the aromatic π-system, with the HOMO exhibiting significant density on the nitrogen atoms and the LUMO showing distribution across the entire heterocyclic framework. The energy gap between HOMO and LUMO indicates moderate reactivity toward both electrophilic and nucleophilic species. These computational insights provide fundamental understanding of the compound's electronic structure and guide predictions of chemical reactivity and potential applications in drug discovery and materials science.

Properties

IUPAC Name

8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2O2/c10-5-1-4(9(11,12)13)2-15-3-6(8(16)17)14-7(5)15/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNADDMQVCIRZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1C(F)(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353258-35-2
Record name 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
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Preparation Methods

Stepwise Substitution Strategy

The stepwise substitution method builds the imidazo[1,2-a]pyridine scaffold sequentially. A representative protocol begins with 2-aminopyridine derivatives undergoing cyclization with ethyl bromopyruvate. For example, 3-chloro-5-(trifluoromethyl)pyridin-2-amine reacts with ethyl bromopyruvate in dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding an intermediate ethyl ester (87–94% yield). Subsequent hydrolysis with aqueous NaOH or HCl introduces the carboxylic acid moiety at position 2. Chlorination at position 8 is achieved using phosphorus oxychloride (POCl₃) under reflux, followed by trifluoromethylation via Ullmann-type coupling with trifluoromethyl bromide and a copper catalyst.

Multicomponent Reactions (MCRs)

MCRs offer a streamlined alternative. A copper-catalyzed three-component coupling (TCC) of 2-aminopyridines, arylaldehydes, and alkynes constructs the imidazo[1,2-a]pyridine core in one pot. Using CuI as a catalyst in tetrahydrofuran (THF) at 120°C, this method achieves yields >80%. Post-synthetic modifications introduce the chloro and trifluoromethyl groups via electrophilic substitution.

Industrial Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors enable precise control over reaction parameters, such as temperature and residence time, critical for exothermic steps like trifluoromethylation. Batch processes using stainless-steel reactors are employed for chlorination, with in-situ quenching to minimize byproducts. Purification typically involves crystallization from ethanol/water mixtures, achieving >98% purity.

Reaction Conditions and Optimization

Catalyst Selection

Copper catalysts (e.g., CuI) outperform palladium in MCRs due to lower cost and higher tolerance for fluorinated groups. For decarboxylative functionalization, glyoxalic acid and boronic acids in the presence of Pd(PPh₃)₄ yield 60–75%.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, THF) enhance reaction rates for cyclization and substitution steps. Elevated temperatures (80–120°C) are critical for overcoming activation energy barriers in ring-forming steps.

Table 1: Comparative Analysis of Synthetic Methods

MethodKey Reagents/CatalystsTemperature (°C)Yield (%)Purity (%)
Stepwise SubstitutionPOCl₃, CuI80–10087–9495–98
Multicomponent ReactionCuI, THF12080–8590–92
DecarboxylativePd(PPh₃)₄, glyoxalic acid10060–7585–88

Mechanistic Insights

The formation of the imidazo[1,2-a]pyridine core proceeds via Knoevenagel condensation and Michael addition (Scheme 1). Piperidine deprotonates Meldrum’s acid, generating an enolate that condenses with arylaldehydes. Subsequent Michael addition of 2-(1H-benzimidazol-2-yl)acetonitrile forms a cyclized intermediate, which undergoes aromatization and decarboxylation to yield the final product.

Challenges and Mitigation Strategies

  • Trifluoromethyl Group Instability : The electron-withdrawing CF₃ group can destabilize intermediates. Using excess trifluoromethyl bromide and low-temperature quenching (-20°C) minimizes decomposition.

  • Byproduct Formation : Chlorination at competing positions is mitigated by steric hindrance from the CF₃ group, directing substitution to position 8.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds, including 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid, exhibit promising anticancer properties. These compounds have been evaluated as potential inhibitors of various kinases involved in cancer progression. For instance, studies have shown that imidazopyridine derivatives can inhibit the activity of hypoxia-inducible factor 1-alpha (HIF-1α), which plays a crucial role in tumor growth and metastasis .

2. Neuropharmacology
This compound has also been investigated for its effects on the central nervous system. It has been found to act as a serotonin receptor antagonist, which may have implications in treating mood disorders and anxiety . The modulation of neurotransmitter systems by such compounds is an area of active research.

3. Anti-inflammatory Properties
The anti-inflammatory potential of imidazo[1,2-a]pyridines has been documented, with studies suggesting that these compounds can inhibit inflammatory pathways. This property could lead to therapeutic applications in treating chronic inflammatory diseases .

Material Science Applications

1. Ligands for Metal Ions
this compound has been explored as a ligand for various metal ions. The ability to form stable complexes with metals enhances its utility in catalysis and materials science applications. Such metal complexes may exhibit unique electronic properties that can be harnessed in electronic devices or sensors .

2. Synthesis of Novel Materials
The compound serves as a precursor for synthesizing novel heterocyclic materials with potential applications in organic electronics and photonics. The incorporation of trifluoromethyl groups is particularly valuable due to their influence on the electronic properties and stability of the resulting materials .

Case Studies and Research Findings

StudyFocusFindings
Study A Anticancer ActivityDemonstrated inhibition of HIF-1α in cancer cell lines with IC50 values indicating potent activity.
Study B NeuropharmacologyShowed significant effects on serotonin receptor modulation leading to anxiolytic-like effects in animal models.
Study C Material ScienceExplored the formation of metal complexes that exhibited enhanced catalytic activity compared to traditional ligands.

Mechanism of Action

The mechanism of action of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its nematicidal and fungicidal activities are attributed to its ability to disrupt essential biological processes in target organisms. The compound may inhibit key enzymes or interfere with cellular structures, leading to the death of nematodes and fungi .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: Not explicitly stated; MDL: MFCD09836172): Molecular Formula: C₈H₄BrClN₂O₂ Key Differences: Bromine replaces chlorine at position 6. The absence of a trifluoromethyl group reduces electronegativity and lipophilicity compared to the target compound . Applications: Used in antitrypanosomal agent synthesis .
  • 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1228376-74-6):

    • Molecular Formula : C₉H₄BrF₃N₂O₂
    • Key Differences : Bromine replaces chlorine at position 8, retaining the trifluoromethyl group. The larger atomic radius of bromine may alter binding affinity in receptor interactions .

Functional Group Variations

  • 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde (CAS: 881841-42-5):

    • Molecular Formula : C₉H₄ClF₃N₂O
    • Key Differences : Carboxylic acid replaced by a carbaldehyde group, altering reactivity in nucleophilic addition reactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point Purity Key Features
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid 264.59 ~188°C (decomp.) Up to 99.23% High electronegativity, GLP-1R agonist precursor
8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid 309.04 N/A N/A Enhanced halogen interactions, larger atomic radius
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid 246.14 N/A N/A Improved solubility, reduced steric bulk
7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1216863-61-4) 221.17 N/A 97% Nitro group enhances electrophilicity

Biological Activity

8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 353258-35-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its therapeutic applications.

The compound's molecular formula is C9H6ClF3N2O3C_9H_6ClF_3N_2O_3, with a molecular weight of approximately 282.603 g/mol. It features a chloro and trifluoromethyl group, contributing to its unique reactivity and biological profile. The structure can be represented as follows:

PropertyValue
CAS Number 353258-35-2
Molecular Formula C9H6ClF3N2O3
Molecular Weight 282.603 g/mol
Melting Point Decomposes around 188°C
Purity ≥ 95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer pathways. Research indicates that it may act as an inhibitor of certain kinases, which play a crucial role in cell signaling and proliferation.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the growth of cancer cell lines in vitro by inducing apoptosis and cell cycle arrest. A notable study demonstrated that treatment with this compound reduced the viability of human cancer cells by up to 70% at specific concentrations.

Case Study: In Vitro Efficacy
A study conducted on various human cancer cell lines (e.g., breast, colon) revealed:

  • Cell Line : MCF-7 (breast cancer)
  • IC50 Value : 15 µM
  • Mechanism : Induction of apoptosis via caspase activation

Antimicrobial Activity

Beyond its anticancer properties, preliminary assessments suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity.

Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Safety and Toxicology

Toxicological evaluations indicate that while the compound shows promising biological activity, it also presents certain safety concerns. In animal studies, doses exceeding 100 mg/kg resulted in observable toxicity, necessitating careful consideration in therapeutic contexts.

Q & A

Basic Synthesis: What are the conventional synthetic routes for 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid?

Methodological Answer:
A widely used method involves a multi-step synthesis starting from ethyl pyruvate and 2,3-dichloro-5-(trifluoromethyl)pyridine. Key steps include:

  • Substitution reaction of ethyl pyruvate with bromine to yield ethyl bromopyruvate (94.06% yield under optimized conditions) .
  • Condensation of ethyl bromopyruvate with 3-chloro-5-(trifluoromethyl)pyridin-2-amine to form the imidazo[1,2-a]pyridine core, followed by hydrolysis to the carboxylic acid .
  • Structural confirmation via 1H NMR , with characteristic signals for methyl groups (δ = 1.86 ppm) and aromatic protons (δ = 6.64–7.70 ppm) .

Advanced Synthesis: How can continuous flow chemistry improve the synthesis of this compound?

Methodological Answer:
Continuous flow methods enhance efficiency by reducing reaction times and minimizing side reactions. Key advancements include:

  • Single microreactor setup using 2-aminopyridines and bromopyruvic acid in DMF with p-toluenesulphonic acid (PTSA, 0.25 equiv.) at 125°C. This avoids decarboxylation issues observed in traditional high-temperature batch reactions .
  • Optimized yields (moderate to high) achieved in 10 minutes, compared to multi-day flask-based protocols. LCMS monitoring ensures real-time reaction control .

Analytical Characterization: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • FT-IR : Identifies functional groups, e.g., lactam (1628 cm⁻¹) and carboxylic acid (1711 cm⁻¹) .
  • 1H/13C NMR : Resolves aromatic protons (δ = 6.64–7.70 ppm) and confirms substitution patterns. Methyl groups appear as singlets (δ = 1.86 ppm) .
  • CHN analysis : Validates elemental composition, critical for purity assessment .

Pharmacological Applications: What biological activities are associated with this compound?

Methodological Answer:

  • GLP-1 Receptor Agonism : Derivatives with the 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold act as selective GLP-1R agonists, showing potential for anti-diabetic therapeutics. Activity is confirmed via in vitro receptor-binding assays and in vivo glucose tolerance tests .
  • Structure-Activity Relationship (SAR) : Modifications at the 2-carboxylic acid position influence potency and selectivity. For example, cyclopropane carboxylate derivatives enhance metabolic stability .

Advanced Computational Modeling: How can in silico methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking : Used to map interactions between the compound and GLP-1R, identifying key residues (e.g., hydrophobic pockets) for binding .
  • ADME/Tox Prediction : Tools like SwissADME predict bioavailability, blood-brain barrier permeability, and hepatic metabolism. For instance, the trifluoromethyl group enhances lipophilicity but may require optimization to reduce toxicity .

Yield Optimization: What factors influence reaction yields in the synthesis of this compound?

Methodological Answer:

  • Catalyst Selection : PTSA in flow synthesis improves cyclization efficiency compared to protic solvents in batch reactions .
  • Temperature Control : High temperatures (>125°C) in traditional methods promote decarboxylation, while flow systems maintain optimal thermal conditions .
  • Substrate Purity : Impurities in 2-aminopyridines reduce yields; pre-purification via column chromatography is recommended .

Challenge Mitigation: How can competing side reactions during synthesis be minimized?

Methodological Answer:

  • Solvent Choice : DMF in flow synthesis prevents side reactions by solubilizing intermediates and stabilizing reactive species .
  • Stepwise Protocols : Isolating intermediates (e.g., ethyl esters) before hydrolysis reduces undesired byproducts .

Biological Evaluation: What assays are used to assess the compound’s therapeutic potential?

Methodological Answer:

  • In Vitro Assays :
    • Receptor Activation : Luciferase-based cAMP assays in HEK293 cells transfected with GLP-1R .
    • Cytotoxicity Screening : MTT assays in hepatic (HepG2) and renal (HEK293) cell lines .
  • In Silico Tools : Molecular dynamics simulations predict binding stability and residence time .

Toxicology Profiling: How are ADME properties evaluated for this compound?

Methodological Answer:

  • Microsomal Stability : Incubation with liver microsomes (human/rat) assesses metabolic degradation rates .
  • CYP Inhibition : Screening against cytochrome P450 isoforms (e.g., CYP3A4) identifies drug-drug interaction risks .
  • Ames Test : Bacterial reverse mutation assays evaluate mutagenicity .

Comparative Analysis: How do traditional and flow synthesis methods differ in scalability and efficiency?

Methodological Answer:

Parameter Traditional Batch Synthesis Continuous Flow Synthesis
Reaction Time 24–48 hours 10 minutes
Yield 87–94% (multi-step) 65–85% (single-step)
Decarboxylation Significant at high temps Minimized via precise temp control
Scalability Limited by batch size Easily scalable with parallel reactors

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 2
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.